molecular formula C15H31N B14633097 1-(3,7-Dimethyloctyl)piperidine CAS No. 56717-15-8

1-(3,7-Dimethyloctyl)piperidine

Cat. No.: B14633097
CAS No.: 56717-15-8
M. Wt: 225.41 g/mol
InChI Key: QZCHUAYVJYJZBQ-UHFFFAOYSA-N
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Description

1-(3,7-Dimethyloctyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound is characterized by the presence of a piperidine ring substituted with a 3,7-dimethyloctyl group. Piperidines are known for their significant role in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,7-Dimethyloctyl)piperidine can be synthesized through the anionic telomerization of isoprene with piperidine. This method involves the use of palladium complexes as catalysts. The reaction conditions typically include the use of solvents like ethanol and the presence of hydrogen gas to facilitate the hydrogenation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of alkyl halides for further functionalization .

Chemical Reactions Analysis

Types of Reactions: 1-(3,7-Dimethyloctyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Scientific Research Applications

1-(3,7-Dimethyloctyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,7-Dimethyloctyl)piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-(3,7-Dimethyloctyl)-1-allylpiperidinium bromide
  • 1-(3,7-Dimethyloctyl)-1-methylpiperidinium iodide

Comparison: 1-(3,7-Dimethyloctyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

56717-15-8

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

1-(3,7-dimethyloctyl)piperidine

InChI

InChI=1S/C15H31N/c1-14(2)8-7-9-15(3)10-13-16-11-5-4-6-12-16/h14-15H,4-13H2,1-3H3

InChI Key

QZCHUAYVJYJZBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCN1CCCCC1

Origin of Product

United States

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